molecular formula C13H13IN2O4 B1407530 t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate CAS No. 1713160-51-0

t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate

Cat. No. B1407530
M. Wt: 388.16 g/mol
InChI Key: JEONRGIOYRJXGB-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives often starts from commercially available materials and uses simple reagents. For example, the total synthesis of lycogarubin C and lycogalic acid A was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after seven synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1 H-pyrrole-1,2,5-tricarboxylate .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a significant heterocyclic system. The empirical formula of tert-Butyl 1-indolecarboxylate, a related compound, is C13H15NO2 .


Chemical Reactions Analysis

Indole derivatives are often used as reactants for the preparation of various biologically active compounds. They can undergo various chemical reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Friedel-Crafts alkylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives vary. For instance, tert-Butyl 1-indolecarboxylate has a boiling point of 201 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of n 20/D 1.543 .

Scientific Research Applications

Application in the Synthesis of Alkaloids

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Indole derivatives are significant in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
  • Methods of Application : The synthesis of indole derivatives involves various methods, including the use of 3-iodo-4,5-dimethoxybenzaldehyde as a starting material .
  • Results or Outcomes : The application of indole derivatives in the synthesis of alkaloids has led to the development of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Application in the Synthesis of Biologically Active Natural Products

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Indole derivatives are used in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
  • Methods of Application : The synthesis involves starting from commercially available 4-bromo-1H-indole and using simple reagents .
  • Results or Outcomes : The synthesized compounds, such as tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate, have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application in the Synthesis of Indiacens A and B

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Indole derivatives are used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
  • Methods of Application : The synthesis involves starting from commercially available 4-bromo-1H-indole and using simple reagents .
  • Results or Outcomes : The synthesized compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application in the Treatment of Various Disorders

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Methods of Application : The synthesis involves starting from simple commercially available materials .
  • Results or Outcomes : Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application in the Synthesis of Indiacens A and B

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Indole derivatives are used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
  • Methods of Application : The synthesis involves starting from commercially available 4-bromo-1H-indole and using simple reagents .
  • Results or Outcomes : The synthesized compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Application in the Design of Novel Anti-Cancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Indole derivatives are used in the design of novel anti-cancer agents .
  • Methods of Application : The design involves the use of computational tools like CDOKER, which offers full ligand flexibility, the CHARMm family of force field, the flexibility of CHARMm engine, and reasonable computation times .
  • Results or Outcomes : The application of indole derivatives in the design of novel anti-cancer agents has led to the development of potential therapeutic agents .

Future Directions

The future directions in the research of indole derivatives involve the investigation of novel methods of synthesis and their application as biologically active compounds for the treatment of various disorders .

properties

IUPAC Name

tert-butyl 3-iodo-4-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEONRGIOYRJXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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